molecular formula C5H11NO3 B3104135 Methyl 3-amino-2-hydroxy-2-methylpropanoate CAS No. 1461869-17-9

Methyl 3-amino-2-hydroxy-2-methylpropanoate

Cat. No.: B3104135
CAS No.: 1461869-17-9
M. Wt: 133.15
InChI Key: AFFINLHJVCGRDV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-2-methylpropanoate (CAS: 1461869-17-9) is a branched-chain amino acid ester derivative with the molecular formula C 5 H 11 NO 3 and a molecular weight of 133.15 g/mol . Its structure features a methyl ester group, a hydroxyl group, and an amino group attached to a central quaternary carbon (SMILES: O=C(OC)C(C)(O)CN), conferring both hydrophilic and hydrophobic properties and making it a versatile chiral building block in organic synthesis . This compound serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals . Its research applications span chemistry, biology, and medicine, where it is utilized as a building block for the development of drugs and therapeutic agents, and in the study of enzyme mechanisms . For instance, it acts as a precursor in the synthesis of novel bioactive molecules, such as the curcumin derivative MTH-3, which has shown potent anti-cancer activity in research studies . The compound is characterized by its compact molecular geometry, with a predicted collision cross-section (CCS) of 126.7 Ų for its [M+H] + adduct . Researchers can leverage its functional groups to participate in various reactions, including oxidation, reduction, and nucleophilic substitution, to yield a diverse array of derivatives . This compound is for research purposes and further manufacturing use only. It is not intended for direct human or veterinary use .

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(8,3-6)4(7)9-2/h8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFINLHJVCGRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-hydroxy-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include methyl 3-oxo-2-methylpropanoate.

    Reduction: Products may include methyl 3-amino-2-methylpropanoate.

    Substitution: Various substituted amino esters can be formed.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a building block for the development of drugs and therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-2-Hydroxy-2-Methylpropanoate Hydrochloride

The ethyl ester analog (CAS 1461709-13-6, C₆H₁₄ClNO₃) shares the same core structure but substitutes the methyl ester with an ethyl group. Key differences include:

Property Methyl Ester Ethyl Ester
Molecular Weight ~170.6 g/mol (HCl salt) 183.63 g/mol (HCl salt)
Predicted CCS ([M+H]⁺) 126.7 Ų 131.1 Ų
Solubility/Stability No specific data Storage at 4°C recommended
Hazard Profile Not reported H315/H319/H335 (skin/eye irritation, respiratory irritation)

Its extended alkyl chain may enhance lipophilicity, impacting membrane permeability in biological systems.

Methyl 3-(2-Chlorophenyl)-2-Hydroxypropanoate

This compound (CAS 133373-32-7, C₁₀H₉ClO₃) replaces the amino and methyl groups with a 2-chlorophenyl substituent . Unlike Methyl 3-amino-2-hydroxy-2-methylpropanoate, it lacks an amino moiety, reducing hydrogen-bonding capacity. The aromatic chlorine introduces electronegativity and steric hindrance, likely decreasing solubility in polar solvents. No CCS or hazard data are available for direct comparison.

Methyl 2-Amino-2-Methyl-3-Phenylpropanoate Hydrochloride

Featuring a phenyl group (CAS CID: CymitQuimica HR368717), this analog (C₁₁H₁₅NO₂·HCl) substitutes the hydroxyl group with a benzyl moiety . The phenyl group increases aromaticity and molecular rigidity, which could enhance UV absorption properties but reduce conformational flexibility. Comparative pharmacokinetic data are absent.

Structural-Activity Relationships (SAR)

  • Ester Group Variation : Ethyl esters generally exhibit higher lipophilicity than methyl esters, as seen in the CCS differences ([M+H]⁺: +4.4 Ų for ethyl) .
  • Safety Profiles : Ethyl derivatives carry explicit irritant hazards (H315/H319/H335), while toxicity data for the methyl variant remain uncharacterized .

Data Gaps and Research Needs

  • Physicochemical Properties: Solubility, logP, and pKa values for this compound are unreported, limiting application insights.
  • Biological Activity: No literature exists on its pharmacological or metabolic behavior .
  • Safety Data : Toxicity studies are critical for risk assessment, particularly for industrial or therapeutic use.

Biological Activity

Methyl 3-amino-2-hydroxy-2-methylpropanoate is a chiral organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a chiral center, which allows it to interact uniquely with biological systems. Its molecular formula is C5H11NO3, and it plays a significant role in various biochemical processes.

Property Description
Molecular FormulaC5H11NO3
Chiral NatureExists as two enantiomers (D and L forms)
SolubilityHighly soluble in polar solvents
ApplicationsUsed in chemical synthesis and medicinal chemistry

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence metabolic pathways. It may act as a substrate or inhibitor for specific enzymes, affecting various cellular processes such as:

  • Cell Signaling : The compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism.
  • Enzyme Interaction : Its chiral nature allows it to interact with enzymes in a way that can enhance or inhibit their catalytic functions.

Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, research has shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study focused on the derivative MTH-3, which is related to this compound, demonstrated its ability to inhibit tumor cell invasion through the MAPK/ERK/AKT signaling pathway. The compound showed effectiveness in reducing matrix metalloproteinase (MMP) activity, which is crucial for cancer metastasis .

Enzyme Modulation

The compound has been studied for its role in modulating enzyme activity. It has been suggested that this compound can act as a substrate for enzymes involved in metabolic pathways, influencing processes such as:

  • Amino Acid Metabolism : It may play a role in the synthesis of amino acids and other metabolites critical for cellular function.

Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Cellular Effects : The compound influences various types of cells by modulating cellular processes such as growth, differentiation, and apoptosis.
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. Factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy.
  • Synthesis of Novel Compounds : this compound serves as a building block for synthesizing novel antiandrogens and pheromones, highlighting its relevance in drug development.

Q & A

Q. How can computational modeling predict reaction mechanisms involving this compound?

  • Methodology : Use Gaussian 16 to optimize transition states (B3LYP/6-31G* basis set) for key reactions (e.g., hydrolysis). Compare activation energies with experimental kinetics. Retrosynthesis tools (e.g., AI-driven platforms ) propose novel synthetic pathways based on reaction databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-hydroxy-2-methylpropanoate
Reactant of Route 2
Methyl 3-amino-2-hydroxy-2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.